molecular formula C15H22N2O5S B5788485 2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5788485
M. Wt: 342.4 g/mol
InChI Key: NKMIGNGYNWUZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as Motesanib, is a small molecule inhibitor with potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been studied extensively for its anti-tumor properties.

Mechanism of Action

Motesanib inhibits the activity of several tyrosine kinases, including VEGFR, PDGFR, and c-Kit, by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and inhibits tumor angiogenesis and growth. Motesanib also inhibits the activity of RET, which is involved in the development of medullary thyroid cancer.
Biochemical and Physiological Effects:
Motesanib has been shown to inhibit tumor angiogenesis and growth by blocking the activity of several tyrosine kinases. This leads to a reduction in blood vessel formation and a decrease in tumor size. Motesanib has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing tumor cells to these treatments.

Advantages and Limitations for Lab Experiments

Motesanib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical trials. However, Motesanib also has some limitations. It has a short half-life and low bioavailability, which may limit its effectiveness in vivo. In addition, Motesanib has been shown to have off-target effects on other kinases, which may lead to unwanted side effects.

Future Directions

There are several future directions for the study of Motesanib. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the use of Motesanib in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies are needed to understand the off-target effects of Motesanib and to develop strategies to minimize these effects. Finally, clinical trials are needed to evaluate the safety and efficacy of Motesanib in treating various types of cancer.

Synthesis Methods

Motesanib is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-morpholine-2-oxoethylamine. The reaction mixture is then treated with sodium dithionite to reduce the nitro group to an amino group, followed by the addition of dimethyl sulfate to methylate the amine. The resulting product is purified through column chromatography to obtain Motesanib as a white solid.

Scientific Research Applications

Motesanib has been extensively studied for its anti-tumor properties. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are involved in tumor angiogenesis and growth. Motesanib has also been studied for its potential use in treating non-small cell lung cancer, thyroid cancer, and breast cancer. In addition, Motesanib has been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

2-methoxy-N,5-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12-4-5-13(21-3)14(10-12)23(19,20)16(2)11-15(18)17-6-8-22-9-7-17/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMIGNGYNWUZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.